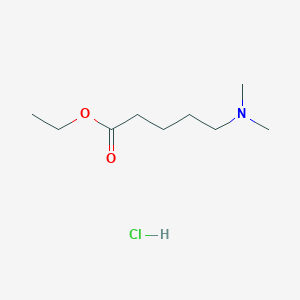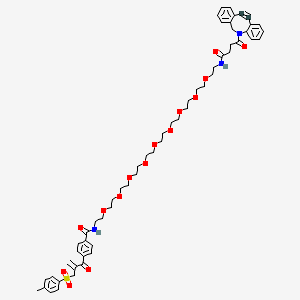
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride typically involves a multi-step process. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action for 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles . This property makes it useful in synthetic chemistry and proteomics research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and are used in antioxidant and antimicrobial research.
4,4′-Methylenebis(3-chloro-2,6-diethylaniline): This compound is used as a chain extender for elastomeric polyurethanes and as a curing agent for epoxies.
Uniqueness
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride is unique due to its specific structural features and its applications in proteomics research. Its ability to participate in various chemical reactions makes it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C19H16Cl2O2S |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
2-chloro-3,6-bis(4-methoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C19H16ClO2S.ClH/c1-21-15-7-3-13(4-8-15)17-11-12-18(23-19(17)20)14-5-9-16(22-2)10-6-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IQBBDAIPENSHFT-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)

![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)
![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)









